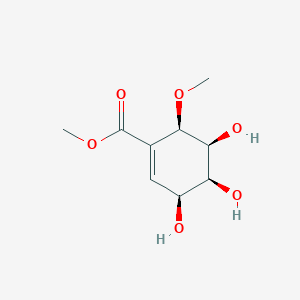
Pericosine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pericosine B is a natural product found in Periconia byssoides with data available.
Scientific Research Applications
Antitumor Activity
Pericosine B has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant in vitro cytotoxicity against P388 lymphocytic leukemia cells with an effective dose (ED50) of 4 μg/mL, positioning it as a promising candidate for anticancer drug development .
Case Studies
- Cytotoxicity Testing : In studies involving the evaluation of this compound against several tumor cell lines, it was found to possess moderate cytotoxicity. The compound was tested alongside other pericosines, revealing that pericosine A exhibited greater potency, yet this compound still showed considerable antitumor activity .
- Mechanism of Action : this compound's mechanism includes inhibition of protein kinases and topoisomerase II, which are critical targets in cancer therapy. These actions contribute to its ability to hinder cancer cell proliferation and induce apoptosis .
Glycosidase Inhibitory Activities
This compound has been evaluated for its inhibitory effects on glycosidases, enzymes that play vital roles in carbohydrate metabolism. The compound's structural features allow it to act as a competitive inhibitor for various glycosidases.
Glycosidase Inhibition Data
| Compound | Enzyme Target | IC50 (mM) |
|---|---|---|
| This compound | α-Glucosidase | 2.25 |
| β-Galactosidase | 5.38 | |
| α-Mannosidase | Not reported |
These findings suggest that this compound could be a valuable lead compound for developing treatments for conditions such as diabetes, where glycosidase inhibition is beneficial .
Synthetic Efforts and Structural Insights
The synthesis of this compound has been achieved through various chemical pathways, allowing researchers to explore its structural analogs and enhance its biological activity. The total synthesis process involves complex reactions starting from precursors like quinic acid, leading to the development of both enantiomers of this compound .
Synthetic Pathways Overview
- Starting Material : (−)-Quinic acid
- Total Synthesis Steps : 9 steps with a total yield of approximately 12%
- Key Reactions : Ring opening of β-epoxides and stereoselective reductions are critical in achieving the desired stereochemistry necessary for activity .
Future Directions and Research Opportunities
Given the promising biological activities associated with this compound, future research could focus on:
- Enhanced Synthesis : Developing more efficient synthetic routes to increase yields and reduce costs.
- Analog Development : Exploring structural modifications to enhance potency and selectivity against specific cancer types or glycosidases.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in clinical settings.
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.2 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8+/m0/s1 |
InChI Key |
VUQJXZNNVAWIKZ-DKXJUACHSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]([C@H]([C@H](C=C1C(=O)OC)O)O)O |
Canonical SMILES |
COC1C(C(C(C=C1C(=O)OC)O)O)O |
Synonyms |
pericosine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















